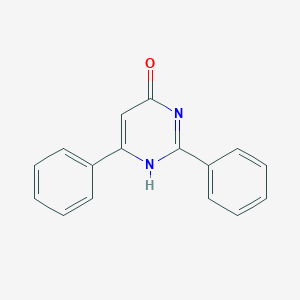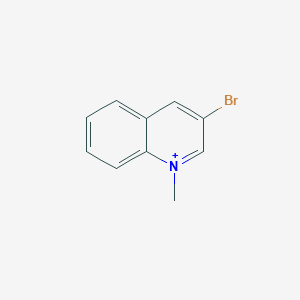
Quinolinium, 3-bromo-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 3-bromo-1-methyl- is a chemical compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of quinolinium, 3-bromo-1-methyl- is not fully understood. However, it is believed to interact with metal ions, such as zinc and copper, by forming a complex. This complex can then be detected by fluorescence spectroscopy. Additionally, quinolinium, 3-bromo-1-methyl- can generate reactive oxygen species upon exposure to light, which can lead to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Quinolinium, 3-bromo-1-methyl- has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not well understood. It has been shown to accumulate in the liver and kidneys of mice, but its effects on these organs are unknown.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of quinolinium, 3-bromo-1-methyl- is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, its potential applications in photodynamic therapy make it a promising compound for cancer treatment. However, one limitation of quinolinium, 3-bromo-1-methyl- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of quinolinium, 3-bromo-1-methyl-. One direction is the development of new quinoline derivatives with improved properties, such as increased solubility and higher fluorescence intensity. Another direction is the investigation of the mechanism of action of quinolinium, 3-bromo-1-methyl- in living organisms, which could lead to the development of new diagnostic and therapeutic tools. Additionally, the potential applications of quinolinium, 3-bromo-1-methyl- in drug discovery should be further explored.
Méthodes De Synthèse
Quinolinium, 3-bromo-1-methyl- can be synthesized through a variety of methods. One of the most common methods is the reaction between 3-bromoaniline and methyl iodide in the presence of a base, such as potassium carbonate. The resulting product is then treated with quinoline to form quinolinium, 3-bromo-1-methyl-.
Applications De Recherche Scientifique
Quinolinium, 3-bromo-1-methyl- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. Additionally, quinolinium, 3-bromo-1-methyl- has been used as a precursor for the synthesis of other quinoline derivatives, which have potential applications in drug discovery.
Propriétés
Numéro CAS |
21979-27-1 |
|---|---|
Nom du produit |
Quinolinium, 3-bromo-1-methyl- |
Formule moléculaire |
C10H9BrN+ |
Poids moléculaire |
223.09 g/mol |
Nom IUPAC |
3-bromo-1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H9BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-7H,1H3/q+1 |
Clé InChI |
QXBOGYGAIILJGT-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
SMILES canonique |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



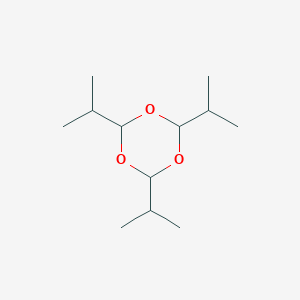
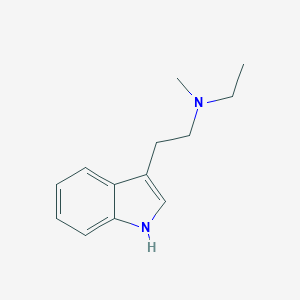
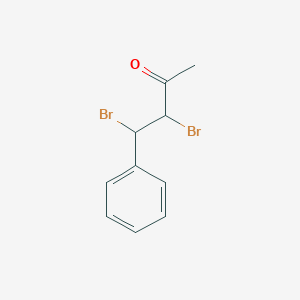
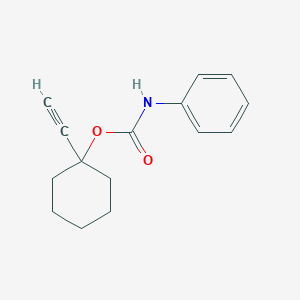
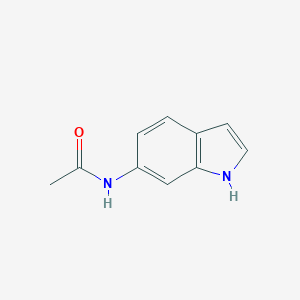
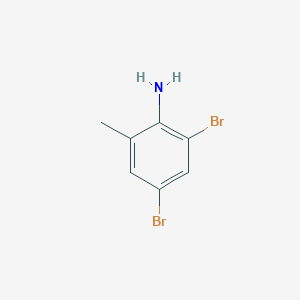
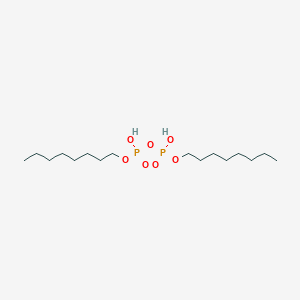
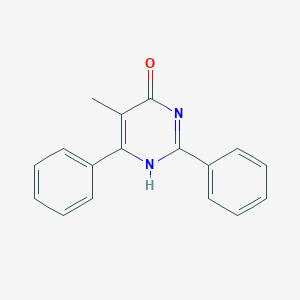
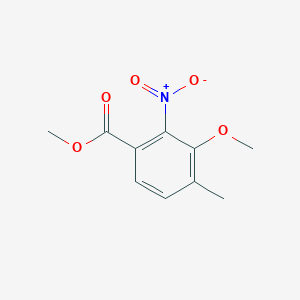
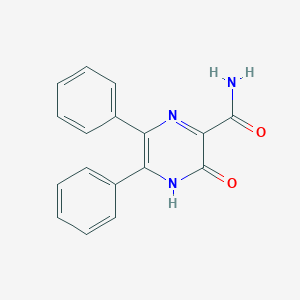
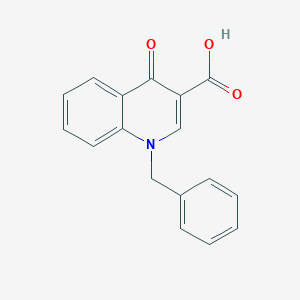
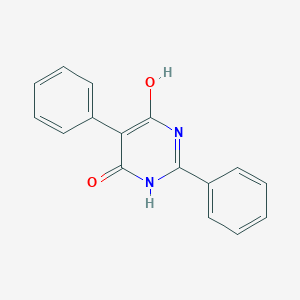
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
